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molecular formula C4H4O2 B095015 Cyclobutane-1,3-dione CAS No. 15506-53-3

Cyclobutane-1,3-dione

Cat. No. B095015
M. Wt: 84.07 g/mol
InChI Key: PZQGSZRQKQZCOJ-UHFFFAOYSA-N
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Patent
US04006188

Procedure details

Using the procedure of Example 2 with stirring of the reaction mixture for up to one day, 3-methoxycyclobut-2-en-1-one and 3-methoxycyclohex-2-en-1-one are prepared from 1,3-cyclobutanedione and 1,3-cyclohexanedione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:4][C:3](=[O:5])[CH2:2]1.[C:7]1(=[O:14])[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH2:8]1>>[CH3:7][O:5][C:3]1[CH2:4][C:1](=[O:6])[CH:2]=1.[CH3:1][O:13][C:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:14])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CCC1)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring of the reaction mixture for up to one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
COC1=CC(C1)=O
Name
Type
product
Smiles
COC1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04006188

Procedure details

Using the procedure of Example 2 with stirring of the reaction mixture for up to one day, 3-methoxycyclobut-2-en-1-one and 3-methoxycyclohex-2-en-1-one are prepared from 1,3-cyclobutanedione and 1,3-cyclohexanedione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:4][C:3](=[O:5])[CH2:2]1.[C:7]1(=[O:14])[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH2:8]1>>[CH3:7][O:5][C:3]1[CH2:4][C:1](=[O:6])[CH:2]=1.[CH3:1][O:13][C:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:14])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CCC1)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring of the reaction mixture for up to one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
COC1=CC(C1)=O
Name
Type
product
Smiles
COC1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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